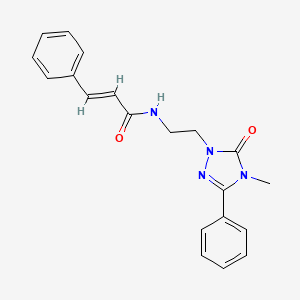

N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cinnamamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

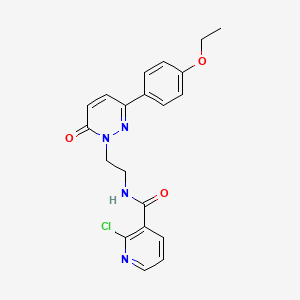

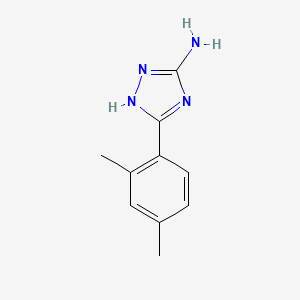

“N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cinnamamide” is a complex organic compound. It contains a triazole ring, which is a five-membered aromatic ring with two nitrogen atoms . Triazoles are known for their wide range of applications in medicinal chemistry, drug discovery, and more .

Synthesis Analysis

The synthesis of such compounds often involves strategies like multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The Biginelli reaction, followed by the Huisgen 1,3-dipolar cycloaddition, has been used in similar contexts .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazole ring, a phenyl group, and a cinnamamide moiety. The exact structure can be determined using techniques like NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the functional groups present in the molecule. The triazole ring, in particular, is known to participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its melting point can be determined experimentally, and its spectral properties can be analyzed using IR and NMR spectroscopy .Applications De Recherche Scientifique

Organic Synthesis and Medicinal Chemistry

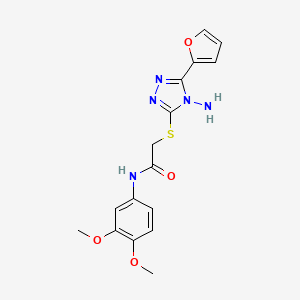

The synthesis of pyrrole-3-carboxylic acid amides, like our compound, is of significant interest due to their central role in successful drugs. Notably, Atorvastatin and Sunitinib (Figure 1) contain this substructure . Our compound’s structural similarity to these drugs suggests potential applications in drug discovery and development.

!Atorvastatin and Sunitinib

Antiviral and Anticancer Activities

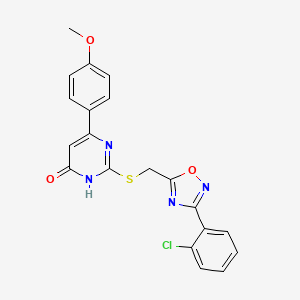

Heterocycles based on the 1,2,3-triazole moiety have demonstrated antiviral, antibacterial, and anticancer activities . Our compound’s unique structure may contribute to these properties. Further exploration is warranted to assess its potential as an antiviral or anticancer agent.

Bioactive Compounds with Indole Scaffold

Indole derivatives play a crucial role in drug development. Our compound’s phenylamide moiety resembles the indole nucleus, which binds to multiple receptors. Investigating its interactions and biological effects could lead to valuable derivatives .

Thiazolyl-Pyrazole Derivatives

The compound’s 4-oxo and 1,2,4-triazole functionalities align with reported bioactive compounds. Transforming it into thiazolyl-pyrazole derivatives may yield interesting pharmacological properties .

Other Potential Applications

- Antimalarial Activity : The 4-oxo derivatives of pyrrole-3-carboxylic acids have antimalarial potential .

- HIV-1 Protease Inhibition : Similar compounds exhibit inhibitory activity against HIV-1 protease .

- Therapeutic Lead Optimization : Modification of the phenylamide group could enhance its therapeutic potential .

Mécanisme D'action

Propriétés

IUPAC Name |

(E)-N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-23-19(17-10-6-3-7-11-17)22-24(20(23)26)15-14-21-18(25)13-12-16-8-4-2-5-9-16/h2-13H,14-15H2,1H3,(H,21,25)/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDFRQCMQDRCKQ-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN(C1=O)CCNC(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cinnamamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2596523.png)

![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2596527.png)

![N-[3-(diethylamino)propyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2596529.png)

![2-((2-fluorobenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2596531.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4-dimethoxybenzamide](/img/structure/B2596533.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2596535.png)